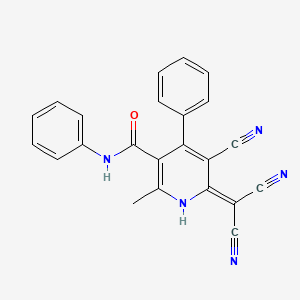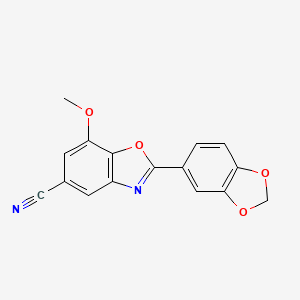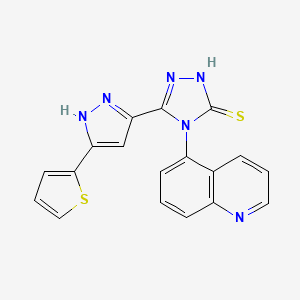
5-cyano-6-(dicyanomethylidene)-2-methyl-N,4-diphenyl-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of acetoacetic ester, aromatic aldehydes, and malononitrile dimer in the presence of sodium nitrite . This reaction proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activity.
Materials Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species and causing cell cycle arrest in the G0/G1 phase . This leads to the inhibition of cell proliferation and tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives
- Ethyl 4-aryl-2-methyl-5-cyano-6-(dicyanomethylidene)-1,6-dihydropyridine-3-carboxylates
Uniqueness
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of cyano and dicyanomethylidene groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C23H15N5O |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
5-cyano-6-(dicyanomethylidene)-2-methyl-N,4-diphenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C23H15N5O/c1-15-20(23(29)28-18-10-6-3-7-11-18)21(16-8-4-2-5-9-16)19(14-26)22(27-15)17(12-24)13-25/h2-11,27H,1H3,(H,28,29) |
Clé InChI |
PDUUNJMZTNOZOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11045517.png)

![N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide](/img/structure/B11045529.png)
![diethyl (2Z)-2-[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11045549.png)
![Methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate](/img/structure/B11045555.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole](/img/structure/B11045561.png)

![3-(1,3-Benzodioxol-5-yl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045569.png)
![4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid](/img/structure/B11045579.png)
